![molecular formula C16H20N4OS2 B215860 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental sciences. DMPTA is a derivative of benzothiazole and pyrimidine, and its unique chemical structure makes it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is thought to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the brain.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is believed to enhance the growth and development of plants by increasing the production of phytohormones, such as auxins and cytokinins. It also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to increase the growth and development of plants, as well as their tolerance to abiotic stress factors. It has also been shown to improve the quality and yield of crops.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its unique chemical structure, which makes it a promising candidate for further research and development in various fields of science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that are currently used in the industry.
One limitation of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain applications. Another limitation is its high cost, which may limit its use in some industries.
Orientations Futures
There are several future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. In the pharmaceutical industry, further studies are needed to determine the optimal dosage and administration of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of various diseases. In the agricultural industry, further studies are needed to determine the optimal concentration and application of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for enhancing plant growth and development. In the environmental sciences, further studies are needed to determine the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for removing heavy metals and organic pollutants from contaminated soil and water. Overall, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has the potential to be a valuable chemical compound for a variety of scientific applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base, such as potassium carbonate or sodium hydroxide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields of science. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes, respectively.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to enhance the growth and development of plants by increasing their tolerance to abiotic stress factors, such as drought and salinity. It has also been shown to improve the quality and yield of crops, making it a promising candidate for further research and development in the field of agriculture.
In the environmental sciences, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential use as a biocide and fungicide. It has also been studied for its ability to remove heavy metals and organic pollutants from contaminated soil and water.
Propriétés
Nom du produit |
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C16H20N4OS2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4OS2/c1-9-4-5-12-13(6-9)23-16(19-12)20-14(21)8-22-15-17-10(2)7-11(3)18-15/h7,9H,4-6,8H2,1-3H3,(H,19,20,21) |
Clé InChI |
CUHGOPTVRRVEIS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
SMILES canonique |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



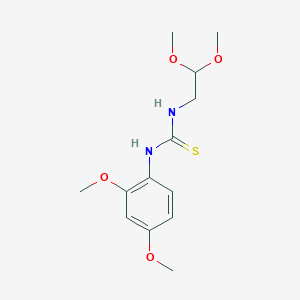
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
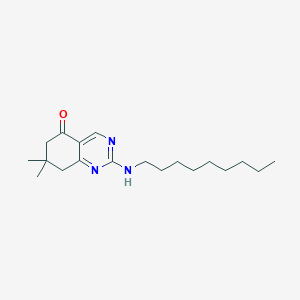
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)

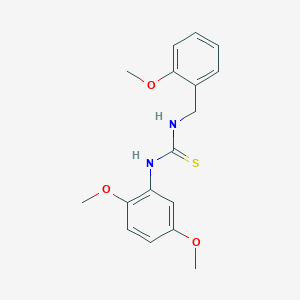

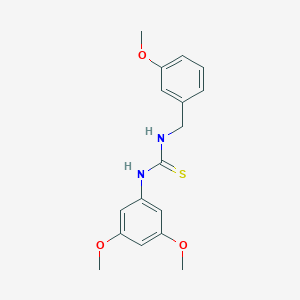
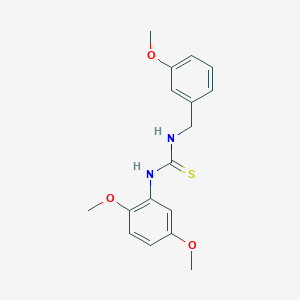

![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)